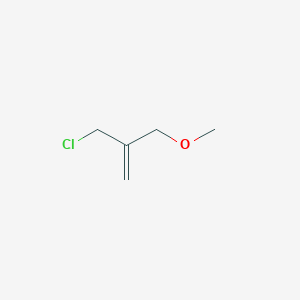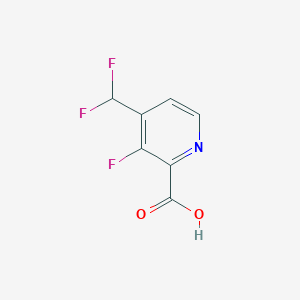
4-(Difluoromethyl)-3-fluoropicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3-fluoropicolinic acid is a fluorinated organic compound that belongs to the class of picolinic acids This compound is characterized by the presence of both difluoromethyl and fluorine substituents on the picolinic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-fluoropicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: The introduction of fluorine atoms into the picolinic acid core can be achieved through halogenation reactions. For instance, starting with 3-fluoropicolinic acid, a difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide under basic conditions.
Substitution Reactions: The difluoromethyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of a suitable nucleophile with a precursor molecule that contains a leaving group, such as a halide.
Oxidation and Reduction: Depending on the specific synthetic pathway, oxidation or reduction steps may be required to achieve the desired functional groups on the picolinic acid core.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and yield.
Green Chemistry Principles: Adopting environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-3-fluoropicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups into more reactive or stable forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides, such as bromine or chlorine, and nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.
Applications De Recherche Scientifique
4-(Difluoromethyl)-3-fluoropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing unique spectroscopic properties.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound may serve as a precursor for drug development.
Industry: In the agrochemical industry, fluorinated picolinic acids are investigated for their herbicidal and pesticidal properties.
Mécanisme D'action
The mechanism by which 4-(Difluoromethyl)-3-fluoropicolinic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropicolinic Acid: Lacks the difluoromethyl group, making it less hydrophobic and potentially less bioactive.
4-(Trifluoromethyl)-3-fluoropicolinic Acid: Contains an additional fluorine atom, which may further enhance its chemical stability and biological activity.
4-(Difluoromethyl)-2-fluoropicolinic Acid: Similar structure but with the fluorine atom in a different position, potentially altering its reactivity and interactions.
Uniqueness
4-(Difluoromethyl)-3-fluoropicolinic acid is unique due to the specific positioning of its fluorine atoms, which can significantly influence its chemical properties and biological interactions. The difluoromethyl group provides a balance between hydrophobicity and reactivity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H4F3NO2 |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-4-3(6(9)10)1-2-11-5(4)7(12)13/h1-2,6H,(H,12,13) |
Clé InChI |
OIKJNQJSXSWBQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C(F)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


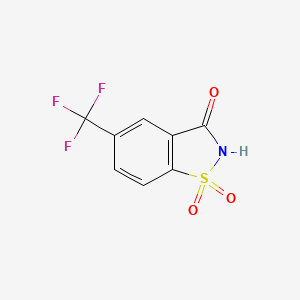



![3-Methyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13519571.png)

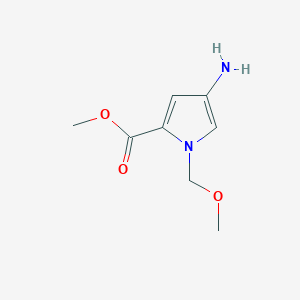
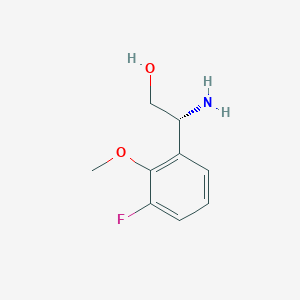

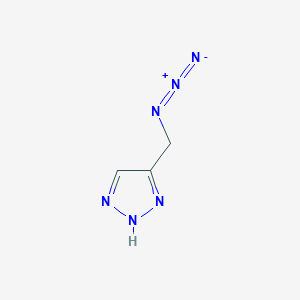

![4-Chloro-6-ethynylbenzo[d][1,3]dioxole](/img/structure/B13519624.png)
![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
